N-Butyl-N-cyclopentylamine hydrochloride

Übersicht

Beschreibung

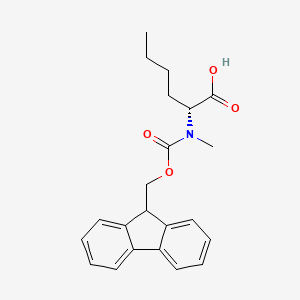

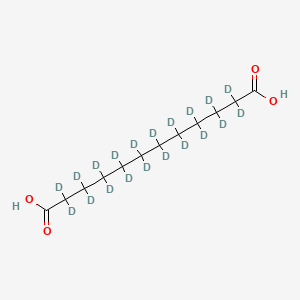

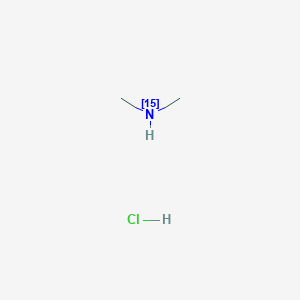

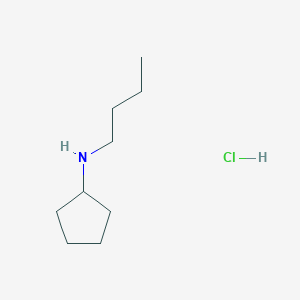

N-Butyl-N-cyclopentylamine hydrochloride is a chemical compound with the molecular formula C9H19N•HCl and a molecular weight of 177.71 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19N.ClH/c1-2-3-8-10-9-6-4-5-7-9;/h9-10H,2-8H2,1H3;1H . The Canonical SMILES is CCCCNC1CCCC1.Cl .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 177.71 . More specific physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Mitochondrial Function

- N-t-butyl hydroxylamine , a breakdown product of α-Phenyl-N-t-butyl nitrone (PBN), exhibits potent properties in delaying senescence in human lung fibroblasts and reversing age-related changes in mitochondria. This compound demonstrates a significant decrease in the endogenous production of oxidants and DNA damage, highlighting its potential in anti-aging research and mitochondrial health (Atamna et al., 2000); (Atamna et al., 2001).

Synthesis and Application in Drug Development

- The compound has been used in the asymmetric synthesis of N-acylpyrrolidine , which is significant in inhibiting Hepatitis C Virus (HCV) polymerase. This synthesis process features novel asymmetric catalysis, which is crucial for developing antiviral drugs (Agbodjan et al., 2008).

Catalytic Applications

- N-Butyl-N-cyclopentylamine hydrochloride has relevance in catalysis, particularly in the synthesis of cyclopentylamine . Research on Ru/Nb2O5 catalysts used for the reductive amination of cyclopentanone underlines the importance of such compounds in producing value-added chemicals used in pesticides, cosmetics, and medicines (Guo et al., 2019).

Role in Organic Synthesis

- This compound is significant in organic synthesis, particularly as a precursor to tert-butyloxy–nitroso–carbonyl derivatives . These derivatives have applications in various nucleophilic N- and O-functionalization reactions (Sandoval & Alaniz, 2015).

Methodological Advances in Synthesis

- Its role in the highly diastereoselective synthesis of trans-2-substituted cyclopentylamines highlights its importance in producing diversely substituted cyclopentylamines,useful in creating synthetic intermediates for various compounds (Joosten et al., 2010).

Enhancing Chemoselectivity in Protection Reactions

- N-Boc protection of amino groups in compounds demonstrates the compound's utility in enhancing chemoselectivity and avoiding the formation of undesired epimers, which is pivotal in the field of peptide and amino acid chemistry (Jahani et al., 2011).

Contribution to Understanding Reaction Mechanisms

- The compound's role in studies like the oxidative cyclization of isatins to synthesize functionalized quinazolin-4(3H)-ones and tryptanthrin derivatives sheds light on novel reaction mechanisms and the development of synthetic methodologies (Jia et al., 2016).

Toxicity Studies in Medical Applications

- Research on the toxicity of cyanoacrylates in dentistry, where N-butyl-2-cyanoacrylate is used as an adhesive, contributes to understanding its safety and potential systemic effects in medical applications (Inal et al., 2006).

Electroluminescence and Reactivity Studies

- Studies on the electrochemiluminescence activity of tertiary amines including N-butyldiethanolamine, a related compound, help in understanding the reactivity and applications of such amines in analytical chemistry (Han et al., 2010).

Eigenschaften

IUPAC Name |

N-butylcyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-2-3-8-10-9-6-4-5-7-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIAXFNFHZJYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586400 | |

| Record name | N-Butylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049750-21-1 | |

| Record name | N-Butylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.